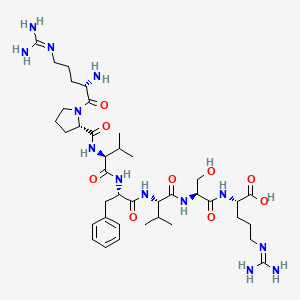![molecular formula C18H31IOSi B14258894 tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane CAS No. 491577-05-0](/img/structure/B14258894.png)
tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane: is an organosilicon compound that features a tert-butyl group, a phenyl ring, and an iodopropyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodopropylphenol in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at a controlled temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the propoxy chain can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The silicon-oxygen bond in the tert-butyl(dimethyl)silyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products include silanols and alcohols.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Employed in the development of new materials with unique properties.
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
- Investigated for its role in the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings and adhesives with enhanced properties.
作用機序
The mechanism of action of tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane involves its ability to interact with various molecular targets through its functional groups. The iodopropyl chain can participate in nucleophilic substitution reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
- tert-Butyl(dimethyl)silyl chloride
- 3-Iodopropylphenol
- tert-Butyl(dimethyl)silyl ether
Uniqueness: tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane is unique due to its combination of a tert-butyl(dimethyl)silyl group with an iodopropylphenyl moiety. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
491577-05-0 |
|---|---|
分子式 |
C18H31IOSi |
分子量 |
418.4 g/mol |
IUPAC名 |
tert-butyl-[3-[4-(3-iodopropyl)phenyl]propoxy]-dimethylsilane |
InChI |
InChI=1S/C18H31IOSi/c1-18(2,3)21(4,5)20-15-7-9-17-12-10-16(11-13-17)8-6-14-19/h10-13H,6-9,14-15H2,1-5H3 |
InChIキー |
DZYBTAQDLHMKCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


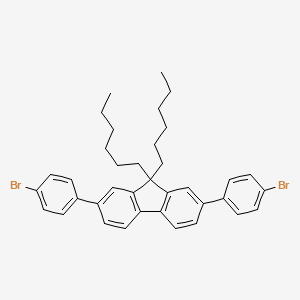
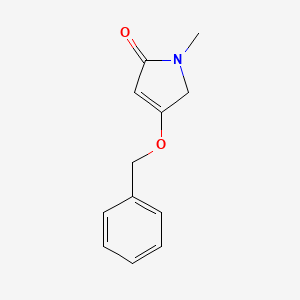
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
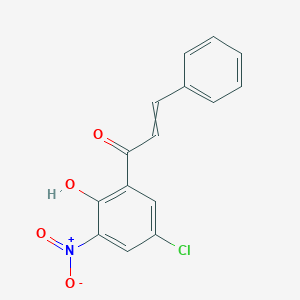
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
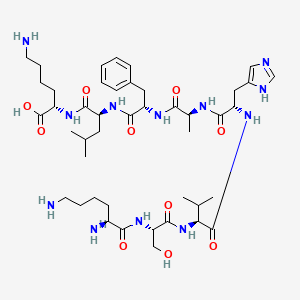
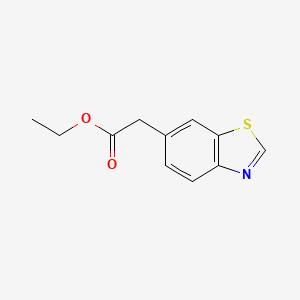
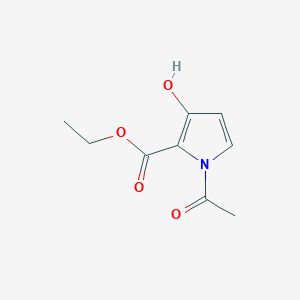
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
